molecular formula C10H13BrO B3236554 4-Bromo-2-(1-methylethyl)benzenemethanol CAS No. 1370600-49-9

4-Bromo-2-(1-methylethyl)benzenemethanol

Cat. No.: B3236554
CAS No.: 1370600-49-9
M. Wt: 229.11 g/mol
InChI Key: GHPCTQRGLFYLJM-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-methylethyl)benzenemethanol is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.12 g/mol (calculated). It features a benzenemethanol core substituted with a bromine atom at the para position and an isopropyl group at the ortho position.

Structurally, the methanol group (-CH₂OH) distinguishes it from phenol derivatives (e.g., 4-Bromo-2-isopropylphenol), altering its physicochemical properties and reactivity.

Properties

IUPAC Name

(4-bromo-2-propan-2-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPCTQRGLFYLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(1-methylethyl)benzenemethanol can be synthesized through the reaction of benzyl alcohol with bromomethane under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution of the hydroxyl group with a bromine atom.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-methylethyl)benzenemethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-(1-methylethyl)benzenemethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Brominated Aromatic Compounds

Compound Name Molecular Formula Substituents Key Functional Group CAS Number Reference
This compound C₁₀H₁₃BrO -Br (C4), -CH(CH₃)₂ (C2), -CH₂OH Benzenemethanol 1379248-91-5
4-Bromo-2-isopropylphenol C₉H₁₁BrO -Br (C4), -CH(CH₃)₂ (C2), -OH Phenol 26307-50-6
(4-Bromo-2-methylphenyl)methanol C₈H₉BrO -Br (C4), -CH₃ (C2), -CH₂OH Benzenemethanol 171011-37-3
4-Bromo-2-(2-hydroxyethyl)phenol C₈H₉BrO₂ -Br (C4), -CH₂CH₂OH (C2), -OH Phenol 198277-06-4

Key Observations :

  • Functional Group Influence: The methanol group in benzenemethanols reduces acidity (higher pKa) compared to phenols. For example, 4-Bromo-2-isopropylphenol has a pKa of 9.91 (predicted), typical for phenols, whereas benzenemethanols like the target compound are less acidic .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility
This compound Not reported Not reported Not reported Likely polar solvents (e.g., DMSO, methanol)
4-Bromo-2-isopropylphenol 48–49 127–129 (9 Torr) 1.395 Chloroform, DMSO, methanol
(4-Bromo-2-methylphenyl)methanol Not reported Not reported Not reported Inferred similar to benzenemethanol analogs

Key Observations :

  • Melting/Boiling Points: Phenol derivatives (e.g., 4-Bromo-2-isopropylphenol) exhibit higher melting points due to hydrogen bonding, whereas benzenemethanols may remain liquid or oily at room temperature .
  • Solubility: Both phenol and benzenemethanol derivatives dissolve in polar aprotic solvents (e.g., DMSO), but phenols show higher water solubility at low pH due to ionization .

Biological Activity

4-Bromo-2-(1-methylethyl)benzenemethanol, also known by its CAS number 1370600-49-9, is a synthetic organic compound that has garnered attention for its potential biological activity. This compound belongs to the class of substituted benzenes and is characterized by the presence of a bromine atom and an isopropyl group attached to the benzene ring. Its unique structure suggests diverse biological interactions, which are critical for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer progression. This interaction can modulate the activity of these targets, leading to varied biological effects, including anti-inflammatory and anticancer properties.

Toxicity Profile

Research indicates that this compound exhibits low to moderate acute toxicity. Studies have reported median lethal doses (LD50) ranging from 1200 to 1784 mg/kg in rats, indicating that while it can be harmful at high doses, it does not readily bioaccumulate in biological systems. The compound's toxicity profile is essential for evaluating its safety in therapeutic contexts.

Route of Exposure LD50 (mg/kg) Effects Observed
Oral1200 - 1784Dyspnoea, lethargy
Dermal>2000Erythema, oedema
InhalationModerateSkin sensitization

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism involves the downregulation of key signaling pathways associated with tumor growth.
  • Anti-inflammatory Properties : Research indicates that the compound may reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases.
  • Skin Sensitization Studies : In guinea pig models, the compound was tested for skin sensitization potential. Results showed no significant reactions at lower concentrations, but some sensitization was observed at higher doses.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is rapidly metabolized and excreted. Urinary metabolites include substituted benzoic acids, indicating metabolic transformation upon administration. This rapid clearance suggests a low risk of accumulation and potential toxicity in long-term use.

Comparative Analysis with Similar Compounds

In comparison with other substituted benzenes, this compound demonstrates unique properties due to its specific bromination and isopropyl substitution. Similar compounds like 4-Methylbenzenemethanol and 4-Chlorobenzoic acid exhibit different biological activities and toxicity profiles, highlighting the significance of molecular structure in determining pharmacological effects.

Compound Biological Activity Toxicity Profile
This compoundAnticancer, anti-inflammatoryLow to moderate
4-MethylbenzenemethanolAntimicrobialModerate
4-Chlorobenzoic acidAnti-inflammatoryLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(1-methylethyl)benzenemethanol
Reactant of Route 2
4-Bromo-2-(1-methylethyl)benzenemethanol

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